molecular formula C9H8F4O2 B13598224 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13598224
M. Wt: 224.15 g/mol
InChI Key: LKCCHQVMESHNSM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and fluoro-methoxyphenyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves reagents such as halogens, nitric acid, or sulfuric acid under controlled conditions.

Major Products Formed

    Oxidation: Produces trifluoroacetophenone derivatives.

    Reduction: Yields trifluoroethanol derivatives.

    Substitution: Forms various substituted phenyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets. The fluoro-methoxyphenyl group contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
  • 2,2,2-Trifluoro-1-phenylethanone
  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H8F4O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

LKCCHQVMESHNSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C(F)(F)F)O

Origin of Product

United States

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